1,3-苯并二硫醇-2-硫酮

描述

Synthesis Analysis

1,3-Benzodithiole-2-thione can be synthesized through several methods, including the reaction of 1,2-benzodithiole-3-thione with ethylene- and trimethylene-diamines, resulting in the displacement of two sulfur atoms to produce o-mercaptophenyl-substituted nitrogen heterocycles (Brown, 1974). Additionally, its reaction with Fe2(CO)9 incorporates two Fe2(CO)6 units, giving a complex with a novel tetradentate RCS2 ligand possessing an iron–carbon bond (Bird et al., 1981).

Molecular Structure Analysis

The molecular structure of 1,3-Benzodithiole-2-thione derivatives has been explored through synthesis and crystal structures analysis. For instance, the synthesis of 2-(thiopyran-4-ylidene)-1,3-benzodithioles with an aryl substituent reveals insights into the relationship between molecular structure and semiconductor properties, highlighting the significance of the compound's structure in determining its chemical behavior (Nishimoto et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Benzodithiole-2-thione include its reaction with benzyne, leading to the formation of novel bicyclic sulfonium salts by trapping 1,3-dipolar cycloaddition intermediates (Nakayama et al., 1996). This compound also participates in Wittig reactions to produce dibenzotetrathiafulvalene and other significant products (Nakayama et al., 1981), demonstrating its versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of 1,3-Benzodithiole-2-thione and its derivatives are closely tied to their molecular structures. The synthesis and characterization of these compounds reveal their semiconductor properties, which are influenced by the specific substituents and structural modifications made to the 1,3-Benzodithiole-2-thione backbone (Nishimoto et al., 2023).

Chemical Properties Analysis

The chemical properties of 1,3-Benzodithiole-2-thione are highlighted through its reactions, which lead to various compounds with diverse functionalities. Its ability to react with different reagents and participate in multiple reaction pathways underscores its chemical versatility and the potential for creating a wide array of chemical entities (Nakayama et al., 1996).

科学研究应用

新型有机化合物的合成

1,3-苯并二硫醇-2-硫酮在有机化学中用于合成新型化合物。 例如,它与苯炔反应形成四环锍盐,这些锍盐是二苯并-1,3,6-三硫代辛衍生物的前体 。这些化合物在创造具有独特电子特性的新材料方面具有潜在应用。

杀生物应用

该化合物已被发现具有杀生物活性,特别是在防治与植物生长相关的真菌、昆虫和螨虫等害虫方面 。它通过防治这些害虫来提高植物的生长和产量潜力,使其在农业杀虫剂配方中具有价值。

材料科学

在材料科学中,1,3-苯并二硫醇-2-硫酮是制备四硫富瓦烯 (TTF) 型有机金属的中间体 。这些材料因其导电性能和在电子器件中的潜在应用而受到关注。

分析化学

该化合物的敏感特性使其适合于其他物质的光谱测定和定量分析。 它已被用于蔬菜中总芥子油苷和异硫氰酸酯的定量方法 ,这对营养分析和食品科学很重要。

环境应用

1,3-苯并二硫醇-2-硫酮的衍生物在环境应用方面显示出前景,特别是在促进植物生长和防治害虫方面 。它在开发环保杀虫剂中的作用可能意义重大。

药物研究

虽然在医药方面的直接应用没有得到广泛的记录,但该化合物的衍生物和相关的异硫氰酸酯已被研究用于其健康益处,包括潜在的癌症预防和心血管健康 .

热物理性质研究

该化合物的热物理性质对纯化合物进行了严格评估,这在需要精确温度和相行为控制的各种工业过程中至关重要 .

功能性食品的开发

通过其衍生物,1,3-苯并二硫醇-2-硫酮间接参与了功能性食品的开发。 从芥子油苷衍生的异硫氰酸酯,该化合物与之相关,正在研究其健康益处及其在保健食品中的潜在应用 .

安全和危害

作用机制

- When 1,3-Benzodithiole-2-thione is ingested (often through dietary sources like cruciferous vegetables), myrosinases cleave it to release an isothiocyanate (ITC) called sulforaphane . Sulforaphane is the active compound responsible for many of the health benefits associated with cruciferous vegetables .

Target of Action

属性

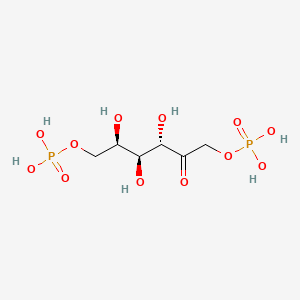

IUPAC Name |

1,3-benzodithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4S3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYIRFMMOVOESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239409 | |

| Record name | 1,3-Benzodithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934-36-1 | |

| Record name | 1,3-Benzodithiole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)